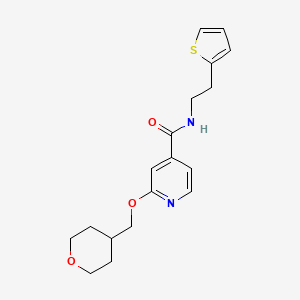

2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

2-(oxan-4-ylmethoxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-18(20-8-4-16-2-1-11-24-16)15-3-7-19-17(12-15)23-13-14-5-9-22-10-6-14/h1-3,7,11-12,14H,4-6,8-10,13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCIYHNFIHEJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=CC(=C2)C(=O)NCCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the tetrahydropyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.

Attachment of the methoxy group: The tetrahydropyran ring is then reacted with methanol in the presence of an acid catalyst to introduce the methoxy group.

Formation of the isonicotinamide moiety: This involves the reaction of isonicotinic acid with an appropriate amine to form the isonicotinamide.

Coupling of the thiophene ring: The final step involves the coupling of the thiophene ring to the isonicotinamide moiety through a suitable linker, such as an ethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.

Scientific Research Applications

Physicochemical Properties

The physicochemical properties of the compound are crucial for understanding its behavior in biological systems. These include solubility, stability, and interaction with biological targets. Detailed studies on these properties can provide insights into the compound's pharmacokinetics and pharmacodynamics.

Pharmacological Studies

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of isonicotinamide exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of tetrahydro-2H-pyran and thiophene moieties may enhance these effects through improved interaction with biological targets involved in cancer progression.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the thiophene ring is particularly noteworthy as it may contribute to enhanced activity against bacterial strains. Research into the antimicrobial efficacy of this compound could lead to the development of new antibiotics.

Neurological Applications

Isonicotinamides have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structural features of this compound may facilitate interactions with neurotransmitter systems or exert antioxidant effects, warranting further investigation.

Synthesis and Derivatives

The synthesis of the compound involves several key steps, including the formation of the tetrahydro-2H-pyran ring and subsequent modifications to introduce the thiophene and isonicotinamide functionalities. Various synthetic routes have been documented, showcasing a range of methodologies from traditional organic synthesis to more modern techniques such as microwave-assisted synthesis.

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, derivatives of isonicotinamide were evaluated for their cytotoxicity against human cancer cell lines. The results indicated that modifications to the structure significantly enhanced activity compared to standard treatments, suggesting that this compound could be a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial properties of thiophene-containing compounds, revealing that certain derivatives exhibited potent activity against multi-drug resistant bacterial strains. The findings suggest that incorporating thiophene into the structure could be a strategic approach to developing new antimicrobial agents .

Case Study 3: Neuroprotective Effects

Research focused on the neuroprotective potential of isonicotinamides demonstrated promising results in cellular models of neurodegeneration. The compound was shown to reduce oxidative stress markers and promote neuronal survival, indicating its potential utility in treating neurological disorders .

Mechanism of Action

The mechanism of action of 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide would depend on its specific biological target. Potential mechanisms could include:

Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing it from catalyzing its reaction.

Receptor binding: It could interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Pathway modulation: The compound may affect various cellular pathways, influencing processes such as cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Key Observations:

The THP-methoxy group (vs. THP-oxy in other analogs) may reduce steric hindrance, improving binding pocket accessibility .

Synthetic Efficiency :

- The 97% yield for 1-((6-azidohexyl)oxy)-4-iodobenzene (S3) suggests robust etherification protocols applicable to the target’s THP-methoxy group.

- The 66.3% yield for the carbamate in highlights challenges in multi-step amide couplings, which may parallel the target’s synthesis.

Functional Group Impact :

- Amide vs. Carbamate/Ester : The target’s amide linkage (vs. carbamate in or ester in ) improves hydrolytic stability under physiological conditions.

- THP Ring : All analogs utilize THP for conformational flexibility, but the 4-methoxy substitution in the target may enhance solubility compared to 4-oxy or alkyl-linked THP derivatives .

Research Findings and Implications

- Synthetic Routes : The target compound likely employs THP protection/deprotection strategies (as in S1 ) and amide coupling via CDI (carbonyldiimidazole), a method validated for similar scaffolds .

- THP-methoxy substitution may balance lipophilicity and polarity more effectively than THP-oxy or THP-alkyl groups in lead optimization .

Biological Activity

The compound 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 251.32 g/mol. Its structure includes a tetrahydro-2H-pyran moiety, a methoxy group, and a thiophene ring, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide exhibit promising anticancer properties. For instance, research has shown that isonicotinamides can induce apoptosis in cancer cell lines by activating caspase pathways, leading to cell death and reduced tumor growth .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects. Thiophene derivatives have previously demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response . This suggests that our compound might similarly modulate inflammatory pathways.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been reported to reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells by more than 50% at concentrations ranging from 10 to 50 µM .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. The presence of the tetrahydro-pyran ring enhances lipophilicity, which may improve membrane permeability .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications on the thiophene and isonicotinamide moieties significantly affect biological activity. For instance, substituting different groups on the thiophene ring has been shown to enhance anticancer potency .

Data Table: Summary of Biological Activities

Q & A

Q. Advanced

- Crystallographic binding studies : Co-crystallization with target proteins (e.g., bromodomains like BRD4) reveals binding modes. For example, the PDB entry 7P6Y demonstrates how a structurally related compound occupies the acetyl-lysine binding pocket via hydrogen bonding and hydrophobic interactions .

- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD), while isothermal titration calorimetry (ITC) provides thermodynamic profiles (ΔH, ΔS).

- Cellular assays : Luciferase reporter systems or Western blotting assess functional inhibition (e.g., downregulation of oncogenic MYC in cancer models) .

Data contradiction resolution : Orthogonal assays (e.g., SPR + cellular IC50) and structural validation (mutagenesis studies) address discrepancies between in vitro and cellular activity .

How can researchers optimize the solubility and bioavailability of this compound?

Q. Advanced

- Salt formation : Screening counterions (e.g., hydrochloride, mesylate) improves aqueous solubility.

- Prodrug strategies : Esterification of the methoxy or amide groups (e.g., acetyl-protected derivatives) enhances membrane permeability .

- Co-solvent systems : Use of DMSO/PEG 400 mixtures in preclinical formulations balances solubility and toxicity .

Analytical validation : HPLC-UV or LC-MS monitors stability in simulated physiological conditions (pH 7.4 buffer, 37°C) to guide formulation .

What are the challenges in resolving synthetic byproducts or impurities during scale-up?

Q. Advanced

- Reaction monitoring : LC-MS or in-situ IR identifies intermediates and side products (e.g., over-oxidation of thiophene or tetrahydropyran ring opening).

- Purification techniques : Preparative HPLC with C18 columns separates regioisomers; chiral columns resolve enantiomers if asymmetric centers form .

- Contradiction analysis : If biological activity varies between batches, impurity profiling (e.g., <0.1% alkyl chloride residues via GC-MS) identifies culprits .

How does the tetrahydropyran moiety influence the compound’s pharmacokinetic properties?

Q. Advanced

- Metabolic stability : The tetrahydropyran ring resists CYP3A4-mediated oxidation compared to furan or piperidine analogs, as shown in liver microsome assays .

- LogP optimization : Computational modeling (e.g., Schrödinger’s QikProp) predicts improved lipophilicity (cLogP ~2.5) for blood-brain barrier penetration.

- In vivo half-life : Rat PK studies demonstrate extended t1/2 (4–6 hr) due to reduced renal clearance, attributed to the compound’s molecular weight (>400 Da) and protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.